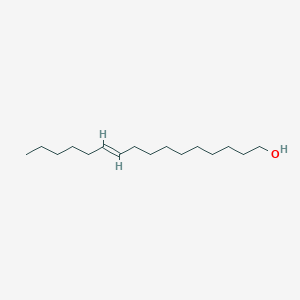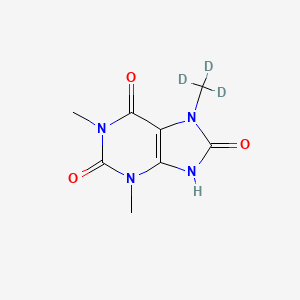
1,3,7-トリメチル尿酸-d3
説明
科学的研究の応用
1,3,7-Trimethyluric Acid-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of caffeine metabolism and related compounds.
Biology: Employed in metabolic studies to trace the pathways and mechanisms of caffeine metabolism in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for caffeine consumption and metabolism.
Industry: Utilized in the development of pharmaceuticals and as a stable isotope-labeled compound for various research purposes
作用機序
Target of Action
1,3,7-Trimethyluric Acid-d3, also referred to as trimethyluric acid and 8-oxy-caffeine, is a purine alkaloid . It is a minor metabolite of caffeine in humans . The primary targets of this compound are the enzymes that metabolize caffeine into 1,3,7-trimethyluric acid in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 .
Mode of Action
The compound interacts with its targets, the cytochrome P450 (CYP) isoforms, to metabolize caffeine into 1,3,7-trimethyluric acid . This interaction results in changes in the caffeine metabolism process, leading to the production of 1,3,7-trimethyluric acid as a metabolite .
Biochemical Pathways
The biochemical pathway affected by 1,3,7-Trimethyluric Acid-d3 is the caffeine metabolism pathway . The downstream effects of this pathway involve the production of various metabolites, including 1,3,7-trimethyluric acid .
Pharmacokinetics
The pharmacokinetics of 1,3,7-Trimethyluric Acid-d3 is closely related to its role as a metabolite of caffeine. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by the metabolic activity of the CYP enzymes . These enzymes play a crucial role in determining the bioavailability of 1,3,7-Trimethyluric Acid-d3.
Result of Action
The molecular and cellular effects of 1,3,7-Trimethyluric Acid-d3’s action are primarily seen in its role as an antioxidant . It has shown an ability to scavenge hydroxyl radicals as well as protective potential against lipid peroxidation in erythrocyte membranes .
生化学分析
Biochemical Properties
The role of 1,3,7-Trimethyluric Acid-d3 in biochemical reactions is primarily as a metabolite of caffeine. It interacts with enzymes such as CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4, which are responsible for metabolizing caffeine into 1,3,7-Trimethyluric Acid-d3 . The nature of these interactions involves the enzymatic breakdown of caffeine, a process that occurs in the liver.
Metabolic Pathways
1,3,7-Trimethyluric Acid-d3 is involved in the metabolic pathway of caffeine. The enzymes CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 metabolize caffeine into 1,3,7-Trimethyluric Acid-d3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyluric Acid-d3 involves the introduction of deuterium atoms into the parent compound, 1,3,7-Trimethyluric Acid. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Chemical Synthesis: The compound can be synthesized by starting with deuterated precursors and following a series of chemical reactions to form the final product.
Industrial Production Methods
Industrial production of 1,3,7-Trimethyluric Acid-d3 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
1,3,7-Trimethyluric Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce various functional groups .
類似化合物との比較
1,3,7-Trimethyluric Acid-d3 can be compared with other similar compounds, such as:
1,3,7-Trimethyluric Acid: The non-deuterated form of the compound, which shares similar chemical properties but lacks the deuterium atoms.
Caffeine: A structurally related compound that is metabolized into 1,3,7-Trimethyluric Acid in the body.
Theobromine: Another purine alkaloid with similar metabolic pathways but different physiological effects
The uniqueness of 1,3,7-Trimethyluric Acid-d3 lies in its deuterium labeling, which makes it valuable for tracing and studying metabolic processes with high precision .
特性
IUPAC Name |
1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXCFUMGEBZDDI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849545 | |
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188297-95-2 | |
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


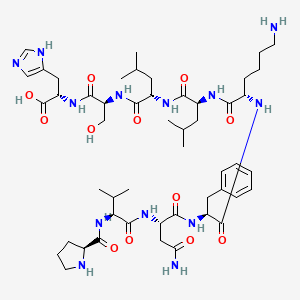
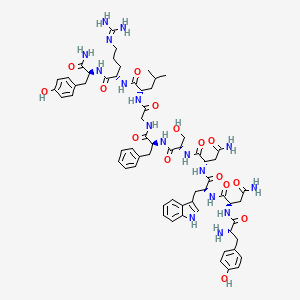
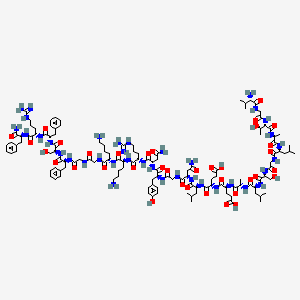
![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)
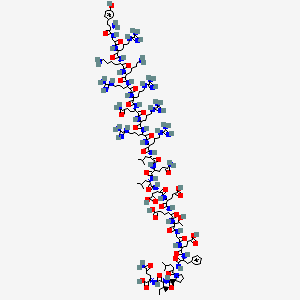
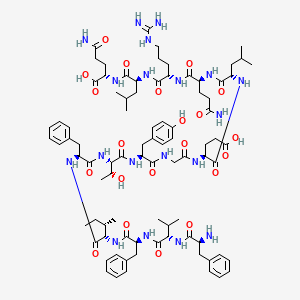
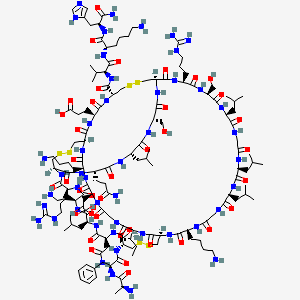

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)

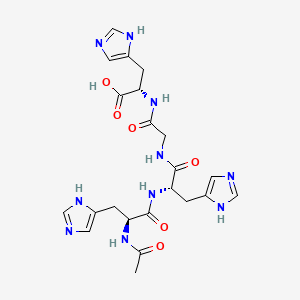
![acetic acid;(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B561605.png)
